molecular formula C14H8Cl2N2 B1606175 4,7-Dichloro-2-phenylquinazoline CAS No. 54665-92-8

4,7-Dichloro-2-phenylquinazoline

Cat. No. B1606175
CAS RN: 54665-92-8
M. Wt: 275.1 g/mol
InChI Key: YHPZVDQRVXUAKF-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2 . It has a molecular weight of 275.14 and is a white solid .


Molecular Structure Analysis

The InChI code for 4,7-Dichloro-2-phenylquinazoline is 1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H . The key for this InChI code is YHPZVDQRVXUAKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,7-Dichloro-2-phenylquinazoline is a white solid .

Scientific Research Applications

Chemical Properties

4,7-Dichloro-2-phenylquinazoline is a chemical compound with the CAS Number: 54665-92-8 and a molecular weight of 275.14 . It is a white solid and is used in various scientific research applications due to its unique properties.

Biopharmaceutical Activities

Quinazoline and quinazolinone derivatives, which include 4,7-Dichloro-2-phenylquinazoline, have received significant attention due to their distinct biopharmaceutical activities . These compounds are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antibacterial Properties

Quinazolinones, including 4,7-Dichloro-2-phenylquinazoline, have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated as potential candidates .

Anticancer Properties

Quinazolinones have also been studied for their anticancer properties . Several quinazoline-derived compounds have been approved as drugs for the treatment of various types of cancers .

Anti-Inflammatory and Analgesic Properties

Quinazolinones have demonstrated anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation and pain .

α-Glucosidase Inhibitory Activity

Certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This property is particularly important in the management of diabetes, as α-glucosidase inhibitors slow down the absorption of carbohydrates in the small intestine, thereby reducing the postprandial increase in blood glucose .

properties

IUPAC Name

4,7-dichloro-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZVDQRVXUAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327013
Record name 4,7-Dichloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-2-phenylquinazoline

CAS RN

54665-92-8
Record name 4,7-Dichloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Chloro-2-phenylquinazolin-4(3H)-one (3.11 g, 12.1 mmol) in POCl3 (40 mL) was heated with stirring at 90° C. under N2 for 2 d. The reaction was cooled to rt and evaporated to dryness under high vacuum. The residue was stirred for 30 min at 0° C. under Ar as a suspension in NH3/i-PrOH (2 M, 45 mL). Later DCM (˜100 mL) was added and stirring was continued for 1 h at rt. Aq NH4OH (cone, 50 mL) was added and layers were separated. The aqueous layer was extracted with DCM (2×). The organic phase was washed (satd NaHCO3, H2O, brine), dried (Na2SO4) and concentrated under reduced pressure to provide the title compound as a light yellow solid; 1H NMR (400 MHz, CD2Cl2) δ 8.56-8.46 (m, 2H), 8.14 (d, J=9.2 Hz, 1H), 8.02 (d, J=2.4 Hz, 1H), 7.56 (dd, J=2.4 Hz, 9.2 Hz, 1H), 7.52-7.45 (m, 3H).
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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